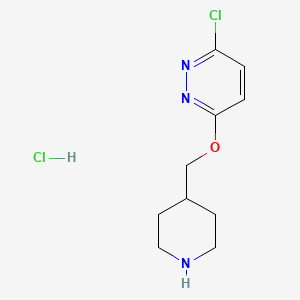![molecular formula C13H8Cl2N2OS B1456857 2,4-ジクロロ-6-(2-メトキシフェニル)チエノ[3,2-d]ピリミジン CAS No. 1407180-83-9](/img/structure/B1456857.png)
2,4-ジクロロ-6-(2-メトキシフェニル)チエノ[3,2-d]ピリミジン
説明
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound . It is an active intermediate used in the synthesis of new antitumor medications . It is also used in the synthesis of PI3K inhibitors under noncryogenic conditions .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine include its crystalline form and melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .科学的研究の応用
抗炎症作用
チエノ[3,2-d]ピリミジンを含むピリミジン誘導体は、その抗炎症作用について広く研究されてきました。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなどの重要な炎症性メディエーターの発現と活性を阻害することが知られています 。これは、それらを強化された活性と最小限の毒性を有する新しい抗炎症薬の開発のための潜在的な候補にするものです。
抗がん作用
チエノピリミジン誘導体は、DNAとRNAの重要な構成要素であるプリンに構造的に類似しています。それらの構造的および等電子的類似性により、チエノピリミジンはそれらの抗がん効果について調査されてきました。 これらは、タンパク質キナーゼ、トポイソメラーゼ、チューブリン重合、およびヒストン脱アセチル化酵素(HDAC)など、がん細胞の増殖と転移に関与するさまざまな酵素や経路を阻害する上で有望な結果を示しています 。これは、それらを新しい抗がん剤を開発するための足場としての可能性を強調しています。
キナーゼ阻害
チエノ[3,2-d]ピリミジン類に属する化合物は、キナーゼ阻害剤として同定されています。 これらは、上皮成長因子受容体(EGFR)、血管内皮成長因子受容体(VEGFR)のキレート測定アミノ酸キナーゼ阻害剤として、およびホスファチジルイノシトール3-キナーゼ(PI3K)の低分子阻害剤として使用されてきました 。これらの用途は、特定のキナーゼを阻害して腫瘍の増殖を防ぐ、標的とされたがん治療において特に関連しています。
アンジオテンシンII拮抗作用
2,4-ジクロロ-チエノ[3,2-d]ピリミジンなどの融合ピリミジンは、アンジオテンシンII拮抗剤として検討されてきました 。アンジオテンシンIIは、血圧調節と体液バランスに重要な役割を果たすホルモンです。拮抗薬として作用することにより、これらの化合物は、高血圧および関連する心血管疾患の治療に潜在的に使用できます。
抗ウイルスおよび抗菌特性
チエノピリミジンは、抗ウイルスおよび抗菌活性など、重要な薬理学的特性を示しています 。ウイルスや細菌の複製プロセスを干渉する能力は、感染症に対する新しい治療法の開発に役立ちます。
抗原虫効果
抗菌および抗ウイルス活性に加えて、チエノピリミジンは抗原虫効果を示しています 。これは、マラリアやリーシュマニア症など、原虫寄生虫によって引き起こされる疾患の治療におけるそれらの潜在的な使用を示唆しています。
抗酸化特性
ピリミジン誘導体は、その抗酸化効果でも知られています 。これらは、さまざまな病気や老化プロセスに関与しているフリーラジカルや活性酸素種を中和できます。この抗酸化能力は、酸化ストレス関連疾患の予防など、治療目的のために利用できます。
チューブリン重合阻害
チエノピリミジンは、チューブリン重合を阻害する能力について研究されてきました 。これは細胞分裂における重要なプロセスであり、その阻害はがん細胞の増殖抑制につながる可能性があります。したがって、チエノピリミジンは、細胞分裂を標的とする新しい化学療法薬の開発のためのリード化合物として役立ちます。
作用機序
Target of Action
The primary targets of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This inhibitory response results in the suppression of the inflammatory response in the body .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The result of the action of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, it can effectively suppress inflammation and alleviate associated symptoms .
将来の方向性
生化学分析
Biochemical Properties
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the modulation of various cellular processes, including cell growth, proliferation, and survival.
Cellular Effects
The effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/mTOR pathway . This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Additionally, 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, the compound has been found to interact with other proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and proliferation, with potential long-term effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Transport and Distribution
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with cytoplasmic proteins, or to the nucleus, where it affects gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2,4-dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c1-18-9-5-3-2-4-7(9)10-6-8-11(19-10)12(14)17-13(15)16-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZKCVVDTMYHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857088 | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407180-83-9 | |
| Record name | Thieno[3,2-d]pyrimidine, 2,4-dichloro-6-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407180-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)



![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)





